molecular formula C10H15N3O B2367442 1-(6-Aminopyridin-3-yl)piperidin-3-ol CAS No. 1154145-37-5

1-(6-Aminopyridin-3-yl)piperidin-3-ol

Cat. No.: B2367442
CAS No.: 1154145-37-5
M. Wt: 193.25
InChI Key: DOKMRESICMIUFH-UHFFFAOYSA-N
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Description

1-(6-Aminopyridin-3-yl)piperidin-3-ol is a heterocyclic compound with the molecular formula C₁₀H₁₅N₃O and a molecular weight of 193.25 g/mol . Its CAS registry number is 1509129-83-2, and its structure features a piperidin-3-ol moiety linked to a 6-aminopyridin-3-yl group. The compound's SMILES representation is Nc1nccc(c1)N1CCCC(C1)O, and its InChIKey is WZQJIAWBIXNPQK-UHFFFAOYSA-N .

Properties

IUPAC Name

1-(6-aminopyridin-3-yl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c11-10-4-3-8(6-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOKMRESICMIUFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CN=C(C=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154145-37-5
Record name 1-(6-aminopyridin-3-yl)piperidin-3-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-3-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminopyridine Group: The aminopyridine group is introduced via a nucleophilic substitution reaction, where a suitable aminopyridine derivative reacts with the piperidine ring.

    Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Aminopyridin-3-yl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aminopyridine group.

    Substitution: The aminopyridine group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, strong acids or bases.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dehydroxylated compounds.

    Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-3-ol typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Aminopyridine Group : A nucleophilic substitution reaction introduces the aminopyridine moiety.
  • Hydroxylation : The hydroxyl group is added through oxidation reactions using agents like hydrogen peroxide.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • CNS Activity : Research suggests that derivatives may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth.
  • Antimicrobial Effects : Certain derivatives have shown activity against various bacterial strains, indicating potential applications in treating infections.

Biochemical Research

The compound serves as a ligand in biochemical assays, facilitating the study of enzyme activities and interactions. Its ability to form hydrogen bonds with target proteins enhances its utility in drug discovery processes.

Industrial Applications

In industry, this compound is utilized in the production of advanced materials with specific properties. Its chemical stability and reactivity make it suitable for developing new compounds with desired functionalities.

CompoundTargetIC50 (µM)Selectivity
This compoundPDE10A<10High
Derivative ACancer Cell Line5.0Moderate
Derivative BBacterial Strain8.0High

Case Studies and Experimental Data

Multiple studies have evaluated the biological activity of this compound:

  • In Vitro Studies : Various derivatives were tested for their ability to inhibit specific enzymes and their effects on cancer cell lines.
  • Structure-Activity Relationship (SAR) : Investigations into how structural modifications affect biological activity have provided insights into optimizing this compound for therapeutic use.

Mechanism of Action

The mechanism by which 1-(6-Aminopyridin-3-yl)piperidin-3-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The aminopyridine group can form hydrogen bonds and other interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 1-(6-Aminopyridin-3-yl)piperidin-3-ol, such as the piperidine ring, hydroxyl group, or aminopyridine substituents. Key differences in structure, properties, and applications are highlighted below.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Structural Features
This compound C₁₀H₁₅N₃O 1509129-83-2 193.25 6-Aminopyridine + piperidin-3-ol
1-[1-(6-Chloroquinolin-4-yl)piperidin-4-yl]piperidin-3-ol C₁₉H₂₃ClN₄O Not reported ~370.9 Chloroquinoline + dual piperidine rings
1-(2-Amino-6-chloropyrimidin-4-yl)piperidin-3-ol C₉H₁₃ClN₄O 1386832-48-9 244.68 Chloropyrimidine + piperidin-3-ol
1-(3-Aminopropyl)-piperidin-3-ol C₈H₁₈N₂O 51387-96-3 158.24 Aminopropyl side chain + piperidin-3-ol
1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol C₁₀H₁₇N₃O₂ MFCD16153267 211.26 Oxadiazole ring + piperidin-3-ol

Physicochemical Properties

  • Lipophilicity: The chloroquinoline derivative (LogP ~3.5 estimated) is more lipophilic than this compound (LogP ~1.2 predicted), impacting membrane permeability .
  • Solubility : The hydroxyl group in all compounds enhances aqueous solubility, but the oxadiazole-containing derivative may exhibit lower solubility due to its hydrophobic ethyl group .
  • Stability: The chloropyrimidine and oxadiazole derivatives are likely more stable under acidic conditions compared to the aminopyridine-based compound, which may degrade via oxidation .

Biological Activity

1-(6-Aminopyridin-3-yl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 6-aminopyridine moiety. This structural arrangement contributes to its ability to interact with various biological targets. The compound's molecular formula is C11_{11}H15_{15}N3_{3}O, and it has a molecular weight of 205.25 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Ligand Binding : The aminopyridine group can form hydrogen bonds with active sites on target proteins, while the piperidine ring provides structural stability, enhancing binding affinity.
  • Enzyme Inhibition : The compound has been explored for its potential as an inhibitor of phosphodiesterase (PDE) enzymes, which play crucial roles in cellular signaling pathways.

Pharmacological Applications

This compound has been investigated for several pharmacological activities:

  • CNS Activity : Research indicates that derivatives of this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Antimicrobial Effects : Some derivatives have shown activity against various bacterial strains, indicating potential applications in treating infections.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound and its derivatives:

  • In Vitro Studies :
    • A study reported that certain derivatives exhibited IC50_{50} values below 10 µM against PDE10A, indicating strong inhibitory activity .
    • Another investigation into the compound's effect on human cancer cell lines demonstrated a reduction in cell viability, suggesting potential anticancer properties .
  • Structure-Activity Relationship (SAR) :
    • SAR analyses have been conducted to optimize the potency and selectivity of related compounds. For instance, modifications to the piperidine ring were found to enhance biological activity significantly .

Data Tables

CompoundTargetIC50_{50} (µM)Selectivity
This compoundPDE10A<10High
Derivative ACancer Cell Line5.0Moderate
Derivative BBacterial Strain8.0High

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